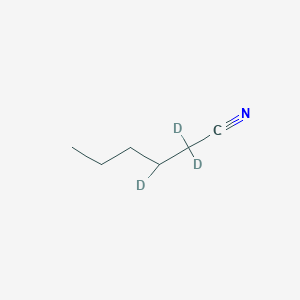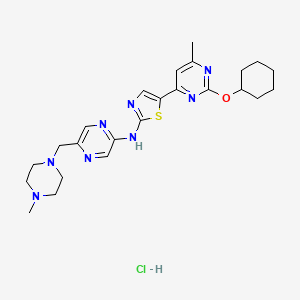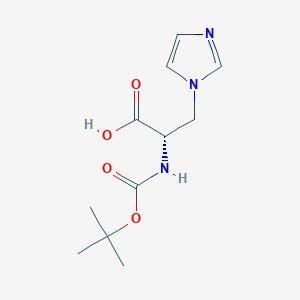
2-Bromoaniline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a deuterated form of 2-Bromoaniline, where the hydrogen atoms are replaced with deuterium. This compound is widely used in scientific research, particularly in the synthesis of organic compounds.
Preparation Methods
The synthesis of 2-Bromoaniline-d4 involves the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by crystallization. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromoaniline-d4 is widely used in scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Medicine: It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Industry: It is used in the synthesis of chiral compounds and as a catalyst in organic transformations.
Mechanism of Action
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step. It has been reported to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Comparison with Similar Compounds
2-Bromoaniline-d4 can be compared with other similar compounds such as:
- 2-Iodoaniline
- 3-Bromoaniline
- 2-Bromoiodobenzene
- 4-Bromoaniline
- 2-Bromo-4-methylaniline
- 3-Iodoaniline
- 4-Iodoaniline
- 2-Fluoroaniline
- 2-Aminophenylboronic acid hydrochloride
These compounds share similar chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in certain types of research and synthesis.
Properties
CAS No. |
1643564-99-1 |
|---|---|
Molecular Formula |
C₆H₂D₄BrN |
Molecular Weight |
176.05 |
Synonyms |
o-Bromoaniline-d4; 2-Amino-1-bromobenzene-d4; 2-Aminobromobenzene-d4; 2-Bromoaniline-d4; 2-Bromobenzenamine-d4; 2-Bromophenylamine-d4; NSC 7086-d4; o-Aminobromobenzene-d4; o-Bromoaniline-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)



